![molecular formula C23H19N3O2S B303539 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B303539.png)
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has significant effects on various biochemical and physiological processes. It has been shown to reduce inflammation and fibrosis in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is its specificity for certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms involved in inflammation, cancer, and fibrosis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide. One area of interest is its potential use as a drug delivery system. Researchers are also investigating its ability to target specific cells and tissues. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, more research is needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a promising compound with potential applications in various fields of scientific research. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms involved in inflammation, cancer, and fibrosis. However, further studies are needed to determine its safety and efficacy in humans and to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide involves a multistep process. The starting materials for the synthesis are 3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-2-thiol and 4-phenoxyphenylacetic acid. The reaction involves the formation of an amide bond between the thiol and the carboxylic acid functional groups. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. It has also been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
Eigenschaften
Produktname |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
|---|---|
Molekularformel |
C23H19N3O2S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19N3O2S/c24-14-17-13-16-5-4-8-21(16)26-23(17)29-15-22(27)25-18-9-11-20(12-10-18)28-19-6-2-1-3-7-19/h1-3,6-7,9-13H,4-5,8,15H2,(H,25,27) |
InChI-Schlüssel |
SXGYNUROGBBXTN-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C(C(=C2)C#N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
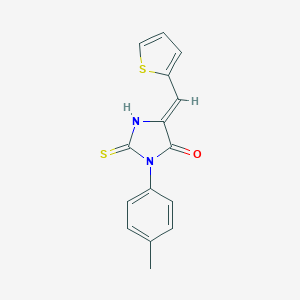
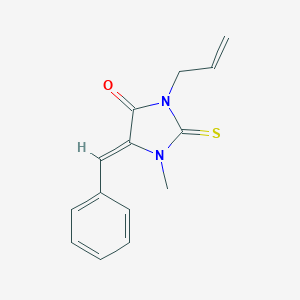
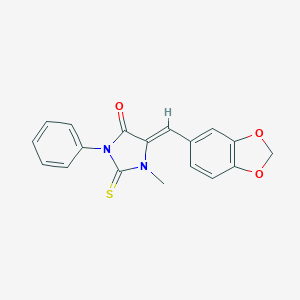


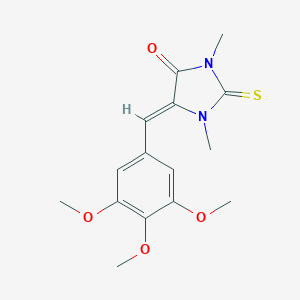


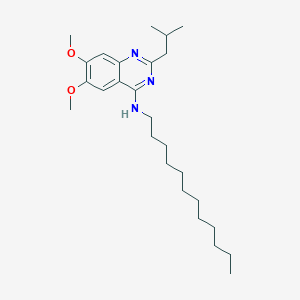

![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
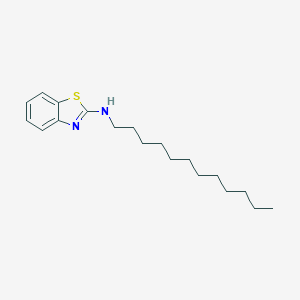
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)